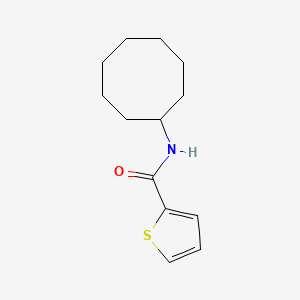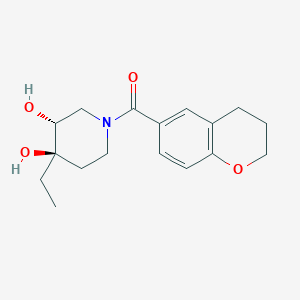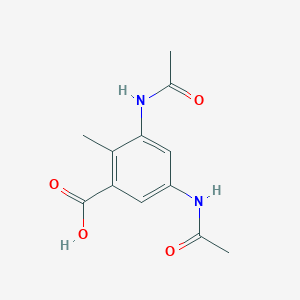![molecular formula C15H28N6O2S B5539822 N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)
N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Microwave-assisted synthesis techniques have been used for the rapid generation of similar sulfonamide compounds, highlighting efficient synthetic routes for such molecules (Williams et al., 2010).
- Multistep reaction processes, involving the use of trimethylsilyl trifluoromethanesulfonate and other reagents, have been employed in the synthesis of related compounds (Králová et al., 2019).
Molecular Structure Analysis
- X-ray diffraction studies have been instrumental in determining the molecular structure of related sulfonamide compounds, revealing details such as bond angles, conformation, and crystalline structure (Naveen et al., 2015).
Chemical Reactions and Properties
- Various sulfonamide compounds exhibit unique chemical reactions, including rearrangements and interactions with other chemical agents, influenced by their molecular structure and substituents (Prabagar et al., 2016).
Physical Properties Analysis
- The physical properties of related sulfonamides can be characterized by techniques such as spectroscopy and crystallography, providing insights into their stability, solubility, and other physical characteristics (Kumar et al., 2012).
Chemical Properties Analysis
- The chemical properties of these compounds, such as reactivity and binding affinity, are influenced by their molecular structure and the presence of functional groups (Srivastava et al., 2008).
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Research has shown that compounds related to N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide can be synthesized through various complex organic reactions. For instance, one-pot multistep Bohlmann-Rahtz heteroannulation reactions have been utilized for the synthesis of compounds with similar structural motifs, demonstrating the compound's role in facilitating intricate synthetic routes (Bagley et al., 2005).
Therapeutic Potential
The structural analogues of N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide have been explored for their therapeutic potential. Notably, analogues possessing free radical scavenger groups and chelating properties have been synthesized and identified as promising candidates for the preventive treatment of age-related diseases, including cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) due to their protective effects against oxidative stress in various cell lines (Jin et al., 2010).
Material Science
The compound's derivatives have also found applications in material science, particularly in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials, synthesized using a new diamine containing pyridine and trifluoromethylphenyl groups, exhibit excellent solubility, high thermal stability, and desirable mechanical properties, making them suitable for advanced material applications (Liu et al., 2013).
Propiedades
IUPAC Name |
N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N6O2S/c1-18(2)24(22,23)21-10-6-7-13(11-21)15-17-16-14(19(15)3)12-20-8-4-5-9-20/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTOUSDACQRARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)S(=O)(=O)N(C)C)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)
![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)


![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)
![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)
![N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide](/img/structure/B5539817.png)


![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)